Dimethyl [(4-methoxyphenyl)[(4-nitrophenyl)amino]methyl]phosphonate
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Overview
Description
Dimethyl [(4-methoxyphenyl)[(4-nitrophenyl)amino]methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of both methoxy and nitrophenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [(4-methoxyphenyl)[(4-nitrophenyl)amino]methyl]phosphonate typically involves the reaction of 4-methoxyphenylamine and 4-nitrobenzaldehyde with dimethyl phosphite. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(4-methoxyphenyl)[(4-nitrophenyl)amino]methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or nitrophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amino derivatives.
Scientific Research Applications
Dimethyl [(4-methoxyphenyl)[(4-nitrophenyl)amino]methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl [(4-methoxyphenyl)[(4-nitrophenyl)amino]methyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The presence of the methoxy and nitrophenyl groups allows for specific binding to active sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl p-Nitrophenyl Phosphate: Similar in structure but lacks the methoxy group.
Dimethyl 4-Nitrophenyl Phosphonate: Similar but with different substituents on the phenyl ring.
Uniqueness
Dimethyl [(4-methoxyphenyl)[(4-nitrophenyl)amino]methyl]phosphonate is unique due to the combination of methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H19N2O6P |
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Molecular Weight |
366.30 g/mol |
IUPAC Name |
N-[dimethoxyphosphoryl-(4-methoxyphenyl)methyl]-4-nitroaniline |
InChI |
InChI=1S/C16H19N2O6P/c1-22-15-10-4-12(5-11-15)16(25(21,23-2)24-3)17-13-6-8-14(9-7-13)18(19)20/h4-11,16-17H,1-3H3 |
InChI Key |
DEUBDURDWMUMMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(NC2=CC=C(C=C2)[N+](=O)[O-])P(=O)(OC)OC |
Origin of Product |
United States |
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